3-Bromo-2'-methoxydiphenyl ether
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Overview
Description
3-Bromo-2’-methoxydiphenyl ether is an organic compound with the molecular formula C13H11BrO2 It is a brominated diphenyl ether, where a bromine atom is attached to one of the phenyl rings and a methoxy group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2’-methoxydiphenyl ether can be synthesized through several methods. One common approach involves the Ullmann reaction, where a brominated phenol reacts with a methoxy-substituted phenol in the presence of a copper catalyst. The reaction typically requires high temperatures and an inert atmosphere to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of 3-Bromo-2’-methoxydiphenyl ether may involve large-scale Ullmann coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and greener solvents is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’-methoxydiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using strong oxidizing agents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiol-substituted diphenyl ethers.
Oxidation: Formation of carbonyl-substituted diphenyl ethers.
Reduction: Formation of diphenyl ethers without the bromine substituent.
Scientific Research Applications
3-Bromo-2’-methoxydiphenyl ether has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 3-Bromo-2’-methoxydiphenyl ether in biological systems involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromodiphenyl ether: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
2-Methoxydiphenyl ether: Lacks the bromine atom, which may reduce its ability to participate in substitution reactions.
4-Bromodiphenyl ether: The bromine atom is positioned differently, which can affect the compound’s reactivity and interaction with other molecules
Uniqueness
3-Bromo-2’-methoxydiphenyl ether is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-3-(2-methoxyphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVEQDLDJRRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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